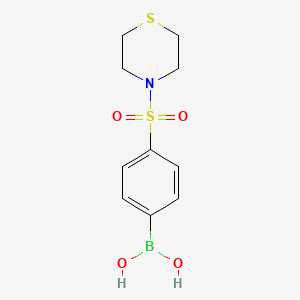
3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine
Übersicht
Beschreibung
The compound “3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also has a 3-chlorophenyl group and a cyclopropyl group attached to it .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
A notable application involves the photochemical synthesis of 3-amino- and 3-(N-substituted amino)-5-perfluoroaryl-1,2,4-oxadiazoles. This method utilizes irradiation in the presence of nitrogen nucleophiles, showcasing a pathway for generating fluorinated heterocycles which are valuable in medicinal chemistry due to their unique biological properties (Buscemi et al., 2001).
Heterocyclic Compound Synthesis
Research also extends to the synthesis of new heterocyclic compounds based on the 1,3,4-oxadiazole scaffold. Such efforts include the creation of fused ring systems that exhibit promising antibacterial activity. This highlights the scaffold's utility as a core for developing novel bioactive molecules (Abbas et al., 2017).
Antimicrobial Activity
Several studies focus on the antimicrobial potential of 1,3,4-oxadiazole derivatives. Compounds synthesized from this class have been tested against various gram-positive and gram-negative bacteria, showing significant activity. This suggests their potential use in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Novel Synthetic Approaches
Innovation in synthetic chemistry is another application area, where researchers have developed new methods for synthesizing 1,3,4-oxadiazole derivatives. These methods aim to improve efficiency, yield, and the diversity of accessible compounds, contributing to the field of medicinal chemistry (Ramazani & Rezaei, 2010).
Enzyme Inhibition Studies
The selective inhibition of monoamine oxidase by cyclopropylamino substituted oxadiazoles represents a significant area of research. This demonstrates the potential of oxadiazole derivatives in developing therapeutic agents targeting specific enzymatic pathways, important for treating various neurological disorders (Long et al., 1976).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The study of similar compounds can provide insights into the potential pharmacokinetic properties of this compound .
Result of Action
Compounds with similar structures, such as cccp, have been found to cause the gradual destruction of living cells and death of the organism .
Action Environment
The study of similar compounds can provide insights into how environmental factors might influence the action of this compound .
Biochemische Analyse
Biochemical Properties
3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform involved. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting downstream biological processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. Short-term exposure to this compound can lead to immediate changes in cell signaling and gene expression, while long-term exposure may result in more profound alterations in cellular metabolism and function. Additionally, the compound’s degradation products can also influence its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity, as some metabolites may be more or less active than the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its distribution and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of this compound can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-8-3-1-2-7(6-8)10-14-11(16-15-10)13-9-4-5-9/h1-3,6,9H,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZWLPRAEQBJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
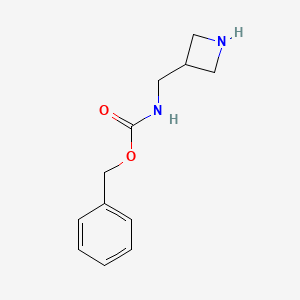
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)
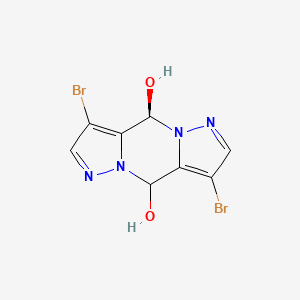

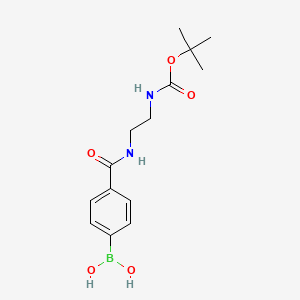

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)
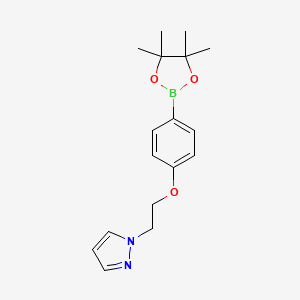
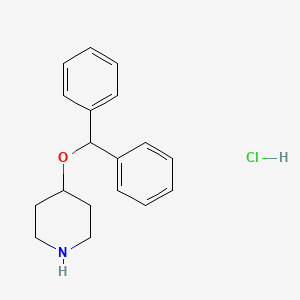
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
